molecular formula C15H26O3 B14273266 Cyclohexanol, 1-[3-[(1,1-dimethylethyl)dioxy]-3-methyl-1-butynyl]- CAS No. 158721-91-6

Cyclohexanol, 1-[3-[(1,1-dimethylethyl)dioxy]-3-methyl-1-butynyl]-

Cat. No.: B14273266
CAS No.: 158721-91-6
M. Wt: 254.36 g/mol
InChI Key: KZUDCCMVSPPPHP-UHFFFAOYSA-N
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Description

Cyclohexanol, 1-[3-[(1,1-dimethylethyl)dioxy]-3-methyl-1-butynyl]- is a complex organic compound that belongs to the class of cyclohexanols. Cyclohexanols are characterized by a hydroxyl group attached to a cyclohexane ring. This particular compound features additional substituents, including a tert-butyl group and a butynyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanol, 1-[3-[(1,1-dimethylethyl)dioxy]-3-methyl-1-butynyl]- typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as ruthenium chloride can be employed in the acetylation steps to facilitate the reaction at room temperature .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 1-[3-[(1,1-dimethylethyl)dioxy]-3-methyl-1-butynyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles .

Major Products

The major products formed from these reactions include cyclohexanone, cyclohexane, and various substituted cyclohexanol derivatives .

Scientific Research Applications

Cyclohexanol, 1-[3-[(1,1-dimethylethyl)dioxy]-3-methyl-1-butynyl]- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of Cyclohexanol, 1-[3-[(1,1-dimethylethyl)dioxy]-3-methyl-1-butynyl]- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes, affecting their activity. The tert-butyl and butynyl groups can interact with hydrophobic pockets in proteins, influencing their conformation and function .

Properties

CAS No.

158721-91-6

Molecular Formula

C15H26O3

Molecular Weight

254.36 g/mol

IUPAC Name

1-(3-tert-butylperoxy-3-methylbut-1-ynyl)cyclohexan-1-ol

InChI

InChI=1S/C15H26O3/c1-13(2,3)17-18-14(4,5)11-12-15(16)9-7-6-8-10-15/h16H,6-10H2,1-5H3

InChI Key

KZUDCCMVSPPPHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOC(C)(C)C#CC1(CCCCC1)O

Origin of Product

United States

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